molecular formula C6H8N2OS B13806941 1-(4,5-Diaminothiophen-2-yl)ethanone

1-(4,5-Diaminothiophen-2-yl)ethanone

Cat. No.: B13806941
M. Wt: 156.21 g/mol
InChI Key: KLAHAPGMZJOCLN-UHFFFAOYSA-N
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Description

1-(4,5-Diaminothiophen-2-yl)ethanone is an organic compound featuring a thiophene ring substituted with two amino groups and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Diaminothiophen-2-yl)ethanone typically involves the reaction of 2-acetylthiophene with ammonia or an amine under specific conditions. One common method includes the use of hydroxylamine hydrochloride and pyridine in ethanol, followed by heating and subsequent purification steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Diaminothiophen-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4,5-Diaminothiophen-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1-(4,5-Diaminothiophen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

1-(4,5-diaminothiophen-2-yl)ethanone

InChI

InChI=1S/C6H8N2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,7-8H2,1H3

InChI Key

KLAHAPGMZJOCLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)N)N

Origin of Product

United States

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